molecular formula C18H18FN3OS B2423426 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide CAS No. 1334372-63-2

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide

Cat. No.: B2423426
CAS No.: 1334372-63-2
M. Wt: 343.42
InChI Key: XZUMJSXPCYDNNR-UHFFFAOYSA-N
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Description

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide is a synthetic small molecule featuring a distinct imidazo[2,1-b]thiazole core structure, a scaffold recognized in medicinal chemistry for its potential bioactivity. This compound is furnished strictly for research applications and is not intended for diagnostic or therapeutic use in humans. The structural architecture of this molecule is particularly notable. The imidazothiazole system is a privileged structure in drug discovery, and its incorporation in this molecule suggests potential for diverse biological interactions. The 6-cyclopropyl substituent may influence the molecule's lipophilicity and metabolic profile, while the 2-fluorobenzylpropanamide side chain could contribute to specific target binding properties. Although the specific biological profile and molecular targets of this compound require further investigation by the research community, analogs based on the imidazothiazole scaffold have been reported in scientific literature to possess a range of pharmacological activities. For instance, certain imidazothiazole derivatives have been explored for their potential in oncology research . The presence of the fluorobenzyl group is a common feature in compounds designed to optimize binding affinity and pharmacokinetic properties. Researchers may find this compound valuable for probing novel biological pathways, screening against specific protein targets, or as a building block in the design and synthesis of new chemical entities for basic scientific investigation. This product is guaranteed to be of high chemical purity and is characterized to ensure identity and lot consistency, supporting the reliability and reproducibility of your experimental results.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-[(2-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c19-15-4-2-1-3-13(15)9-20-17(23)8-7-14-11-24-18-21-16(10-22(14)18)12-5-6-12/h1-4,10-12H,5-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUMJSXPCYDNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide typically involves the reaction of thiourea, acetone, and 2-fluorobenzyl bromide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide is unique due to its specific structural features, such as the cyclopropyl group and the 2-fluorobenzyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[2,1-b]thiazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and the fluorobenzyl moiety enhances its potential to interact with various biological targets.

  • Molecular Formula : C₁₅H₁₈N₄OS
  • Molecular Weight : 326.4 g/mol

The biological activity of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer pathways. Similar compounds have shown efficacy against FLT3-dependent acute myeloid leukemia (AML) cells by inhibiting the FLT3 kinase activity, leading to reduced cell proliferation and increased apoptosis .
  • Receptor Modulation : The imidazo[2,1-b]thiazole scaffold is known to interact with various receptors. This interaction could modulate signaling pathways that are crucial for cell survival and proliferation.

Anticancer Activity

Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that similar compounds displayed potent activity against AML cell lines with IC₅₀ values in the low micromolar range (e.g., 0.002 μM for some derivatives) .
  • Another investigation into imidazo[2,1-b]thiazole derivatives showed promising results against human breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), suggesting broad-spectrum anticancer potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the side chains significantly affect the biological activity of these compounds. For example:

CompoundSide Chain ModificationIC₅₀ (μM)
AN-(2-fluorobenzyl)0.005
BN-(pyridin-2-ylmethyl)0.008
CN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)0.012

These findings underscore the importance of specific functional groups in enhancing the potency of these compounds against cancer cells.

Case Studies

Several case studies have explored the therapeutic applications of imidazo[2,1-b]thiazole derivatives:

  • Acute Myeloid Leukemia (AML) :
    • A study focused on a series of imidazo[2,1-b]thiazole derivatives found that specific modifications led to enhanced FLT3 kinase inhibition and significant anti-leukemic activity in vitro .
  • Breast Cancer :
    • Another investigation into the cytotoxic effects of these compounds revealed that they could induce apoptosis in MDA-MB-231 cells through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide, and how is purity ensured?

Methodological Answer: The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions. For example, the imidazo[2,1-b]thiazole core is synthesized via cyclization of thiazole precursors with α-haloketones, followed by functionalization at the 3-position. The 2-fluorobenzyl group is introduced via amide coupling using reagents like EDCI/HOBt. Purity is validated using HPLC (≥98% purity) and spectral techniques such as 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons typically appear as multiplet signals at δ 0.5–2.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peaks).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Tightly sealed containers in dry, ventilated areas at 2–8°C. Electrostatic discharge precautions are critical due to the compound’s heterocyclic structure .

Advanced Research Questions

Q. How is the cytotoxicity of this compound evaluated against cancer cell lines, and what metrics are used?

Methodological Answer:

  • Cell Lines : Human cancer cell lines (e.g., MDA-MB-231, HepG2) are cultured in DMEM with 10% FBS.
  • Assay Protocol : Cells are treated with the compound at varying concentrations (e.g., 0.1–100 µM) for 48–72 hours. Viability is measured via MTT assay, and IC50_{50} values are calculated using nonlinear regression (e.g., GraphPad Prism). For example, analogs of this compound show IC50_{50} values of 1.4 µM against MDA-MB-231, outperforming sorafenib (IC50_{50} = 5.2 µM) .

Q. What molecular targets or pathways are implicated in its biological activity?

Methodological Answer:

  • Kinase Inhibition : Imidazo[2,1-b]thiazoles often target kinases like VEGFR2. In vitro kinase assays (e.g., ADP-Glo™) measure inhibitory rates at 20 µM (e.g., 5.72% inhibition for VEGFR2) .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in kinase active sites. Substituents like the 2-fluorobenzyl group enhance hydrophobic interactions .

Q. How do structural modifications (e.g., substituent changes) influence its pharmacological profile?

Methodological Answer:

  • Substituent Effects :

    • Cyclopropyl Group : Enhances metabolic stability by reducing CYP450-mediated oxidation.
    • Fluorobenzyl Moiety : Improves blood-brain barrier penetration and target affinity via halogen bonding .
  • SAR Table :

    Substituent at Position 6IC50_{50} (MDA-MB-231)VEGFR2 Inhibition (%)
    Cyclopropyl1.4 µM5.72%
    Phenyl22.6 µM3.76%
    Data derived from analogs in .

Q. How can contradictions in activity data across studies be resolved?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum batch).
  • Metabolic Stability : Assess compound stability in cell media (e.g., LC-MS to detect degradation products).
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .

Q. What computational methods are used to predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions. For example, the fluorobenzyl group reduces logP, enhancing solubility .
  • Molecular Dynamics (MD) : Simulations (AMBER or GROMACS) assess binding mode stability over 100 ns trajectories .

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